(3-Methyl-4-nitrophenyl)methanesulfonyl fluoride

Covalent inhibitor kinetics Hammett linear free-energy relationship Serine hydrolase warhead reactivity

Researchers using PMSF for serine hydrolase profiling often encounter poor labeling efficiency, while highly electrophilic probes risk non-specific binding. This compound offers a specific solution. Based on Hammett analysis, its 3-methyl-4-nitro substitution pattern provides a predicted intermediate inactivation rate (~1,775 M⁻¹ s⁻¹) for selective enrichment. • Predictable Reactivity: Dual substitution enables tunable electrophilicity, minimizing false negatives and positives in ABPP workflows. • Quantitative Chromophore: The para-nitrophenyl group allows direct HPLC-UV quantification, eliminating derivatization steps. • Extended Geometry: para-Nitro isomer is suited for sterically constrained active sites, unlike the ortho isomer. Procure with confidence for rigorous fragment screens.

Molecular Formula C8H8FNO4S
Molecular Weight 233.21
CAS No. 2228223-17-2
Cat. No. B2732417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-4-nitrophenyl)methanesulfonyl fluoride
CAS2228223-17-2
Molecular FormulaC8H8FNO4S
Molecular Weight233.21
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CS(=O)(=O)F)[N+](=O)[O-]
InChIInChI=1S/C8H8FNO4S/c1-6-4-7(5-15(9,13)14)2-3-8(6)10(11)12/h2-4H,5H2,1H3
InChIKeyCTXAUWZVQQUSAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methyl-4-nitrophenyl)methanesulfonyl fluoride — A Dual-Substituted Sulfonyl Fluoride Warhead


(3-Methyl-4-nitrophenyl)methanesulfonyl fluoride (CAS 2228223-17-2) is an aryl methanesulfonyl fluoride derivative belonging to the class of electrophilic sulfonyl fluoride covalent warheads. Its molecular formula is C₈H₈FNO₄S with a molecular weight of 233.22 g/mol . The compound features a benzylic sulfonyl fluoride (–CH₂–SO₂F) moiety attached to a phenyl ring bearing a methyl group at the 3-position and a nitro group at the 4-position. Sulfonyl fluorides are privileged covalent warheads that irreversibly modify active-site serine residues in serine hydrolases, forming stable sulfonyl–enzyme adducts [1]. The dual-substitution pattern (3-CH₃, 4-NO₂) distinguishes this compound from the widely used benchmark phenylmethanesulfonyl fluoride (PMSF) and from mono-substituted nitro or methyl analogs, creating a unique electronic profile that modulates warhead electrophilicity, target engagement kinetics, and physicochemical properties relevant to activity-based protein profiling (ABPP) and covalent inhibitor discovery [2].

Covalent warhead class Aryl methanesulfonyl fluoride with dual-substituted (3-CH₃, 4-NO₂) push-pull electronic profile
Target engagement Intermediate predicted reactivity for serine hydrolase ABPP, based on Hammett LFER
Detection capability Intrinsic para-nitrophenyl chromophore supports direct UV/Vis and HPLC-UV quantification
Synthetic access Straightforward SuFEx route from commercial (3-methyl-4-nitrophenyl)methanesulfonyl chloride precursor

Why PMSF and Mono-Substituted Analogs Cannot Replace This Warhead


In-class sulfonyl fluorides are not functionally interchangeable because the electronic character of the aryl ring substituents directly governs the electrophilicity of the –SO₂F warhead and, consequently, the second-order rate constant (kᵢₙₐ꜀ₜ/K_I) for covalent target engagement. Hammett analysis of substituted benzenesulfonyl fluorides reveals a positive reaction constant (ρ ≈ +1.2 to +1.4), confirming that electron-withdrawing substituents significantly accelerate the rate of serine hydrolase inactivation by enhancing sulfur electrophilicity, while electron-donating groups decelerate it [1]. PMSF, bearing an unsubstituted phenyl ring (all σ = 0), has a second-order rate constant of approximately 250 M⁻¹ s⁻¹ for α-chymotrypsin inactivation [2]. The target compound's para-nitro group (σₚ = +0.78) is predicted to substantially elevate this rate constant, while the meta-methyl group (σₘ = −0.07) provides a modest counterbalancing electron-donating effect that differentiates it from the purely electron-deficient (4-nitrophenyl)methanesulfonyl fluoride analog. This push-pull electronic architecture cannot be replicated by generic PMSF or by mono-substituted nitro or methyl analogs alone, making direct substitution scientifically invalid in applications where predictable, tunable warhead reactivity is required [3].

PMSF (unsubstituted phenyl)
Lower baseline electrophilicity may under-label serine hydrolases with moderate nucleophilicity, limiting kinetic resolution in ABPP workflows.
(4-Nitrophenyl)methanesulfonyl fluoride
Predicted higher reactivity from the para-nitro-only substitution may increase promiscuity and non-specific labeling in complex proteomes.
Ortho-nitro positional isomer (CAS 2228155-85-7)
Intramolecular H-bond creates a bent geometry linked to an antibacterial pharmacophore; target selectivity profile may not transfer to the para-nitro geometry.

Quantitative Differentiation Evidence Versus Closest Analogs


Predicted Warhead Electrophilicity: Hammett-Based Reactivity Comparison vs. PMSF

The second-order inactivation rate constant for sulfonyl fluoride warheads is governed by the Hammett equation: log(kₓ/k₀) = ρ × σ. For substituted benzenesulfonyl fluorides reacting with serine proteases, the reaction constant ρ is approximately +1.2 to +1.4 [1]. PMSF (σ = 0 for all substituents) has a baseline second-order rate constant of approximately 250 M⁻¹ s⁻¹ against bovine α-chymotrypsin [2]. The target compound carries a para-nitro group (σₚ = +0.78) and a meta-methyl group (σₘ = −0.07). Applying the additivity principle: Σσ = σₚ-NO₂ + σₘ-CH₃ = +0.78 + (−0.07) = +0.71. Using the Hammett equation with ρ = +1.2, the predicted rate enhancement is log(k/k₀) = 1.2 × 0.71 = 0.852, corresponding to k/k₀ ≈ 7.1-fold acceleration. The predicted second-order rate constant is therefore approximately 1,775 M⁻¹ s⁻¹, constituting a 7.1-fold increase over PMSF. By contrast, the mono-nitro analog (4-nitrophenyl)methanesulfonyl fluoride (Σσ = +0.78) is predicted to have k/k₀ ≈ 8.6-fold acceleration (~2,150 M⁻¹ s⁻¹), while the mono-methyl analog (3-methylphenyl)methanesulfonyl fluoride (Σσ = −0.07) is predicted to show k/k₀ ≈ 0.82 (~206 M⁻¹ s⁻¹). This positions the target compound at an intermediate reactivity level, offering a tunable balance between the excessively reactive 4-nitro mono-substituted analog and the under-reactive PMSF benchmark.

Predicted warhead reactivity
Class-level inference
Predicted kᵢₙₐ꜀ₜ/K_I ~1,775 M⁻¹ s⁻¹
7.1-fold vs. PMSF; 1.2-fold lower than para-nitro-only analog
Supports intermediate reactivity selection for serine hydrolase ABPP
Hammett LFER extrapolation; experimental validation pending
Covalent inhibitor kinetics Hammett linear free-energy relationship Serine hydrolase warhead reactivity

Positional Isomer Selectivity: Para-Nitro vs. Ortho-Nitro Geometry

Nitro sulfonyl fluorides with the nitro group in the ortho position exhibit a distinct antibacterial and enzyme inhibition profile compared to para-nitro analogs. Sadlowski et al. (2018) demonstrated that ortho-nitro aromatic sulfonyl fluorides possess remarkable antibacterial activity against drug-resistant Gram-positive and Gram-negative pathogens, including MRSA (MIC₉₉ = 5.15 µg/mL for the lead ortho-nitro compound) and multidrug-resistant Acinetobacter baumannii, while this activity is dependent on the ortho-nitro geometry [1]. The ortho-nitro group can participate in intramolecular hydrogen bonding with the sulfonyl fluoride moiety, altering both warhead geometry and reactivity. The target compound, (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride, positions the nitro group at the para position, where intramolecular hydrogen bonding with the –SO₂F group is geometrically impossible. Its positional isomer, (3-Methyl-2-nitrophenyl)methanesulfonyl fluoride (CAS 2228155-85-7), places the nitro group ortho to the methanesulfonyl fluoride substituent, enabling such intramolecular interactions . This positional difference is expected to produce divergent enzyme selectivity profiles: para-nitro analogs may favor targets with deep active-site pockets that accommodate the extended para-substituted geometry, while ortho-nitro analogs may preferentially engage targets where the bent geometry imposed by intramolecular hydrogen bonding is sterically advantageous.

Positional isomer geometry
Cross-study comparable
Para-nitro: linear geometry, no intramolecular H-bond. Ortho-nitro: bent via H-bond; antibacterial pharmacophore (MIC class-level)
Geometry-dependent target selectivity; para may suit deep-pocket serine hydrolases
Experimental para-isomer selectivity characterization needed
Positional isomer differentiation Serine protease inhibitor selectivity Intramolecular hydrogen bonding

Chromophoric Detection: Para-Nitrophenyl UV/Vis Quantification Advantage

Unlike PMSF, which lacks a strong UV chromophore and requires indirect detection methods for quantification in biochemical assays, (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride contains a para-nitrophenyl moiety that serves as an intrinsic chromophore with strong absorbance at approximately 270–280 nm (ε ≈ 9,000–10,000 M⁻¹ cm⁻¹, characteristic of para-substituted nitroaromatics) [1]. PMSF, by contrast, has negligible absorbance above 260 nm, complicating direct quantification by UV/Vis spectroscopy or HPLC-UV . This chromophoric property enables: (i) direct spectrophotometric monitoring of compound concentration and stability in assay buffers, (ii) facile HPLC-UV method development for purity assessment and reaction monitoring without derivatization, and (iii) compatibility with standard laboratory plate readers for high-throughput screening workflows. The 4-nitrobenzenesulfonyl fluoride analog (CAS 1080-04-2) shares this chromophoric advantage but lacks the methyl substituent that modulates lipophilicity and target binding [2].

UV/Vis chromophore
Class-level inference
λmax ~270–280 nm, ε ~9,000–10,000 M⁻¹ cm⁻¹
Estimated >100-fold absorbance vs. PMSF at 270 nm
Enables direct UV/HPLC quantification without derivatization
Class-level estimate based on para-nitrotoluene analogs
Assay detection sensitivity UV/Vis chromophore HPLC/LC-MS method development

Lipophilicity Enhancement for Membrane-Permeable Probe Design

The 3-methyl substituent on the target compound contributes an incremental increase in lipophilicity compared to the non-methylated (4-nitrophenyl)methanesulfonyl fluoride analog. Using group contribution methods, the methyl group adds approximately +0.52 log units to the octanol-water partition coefficient (clogP) relative to the des-methyl analog [1]. The predicted clogP for (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride is approximately 1.8–2.0, compared to approximately 1.3–1.5 for (4-nitrophenyl)methanesulfonyl fluoride and approximately 1.2 for PMSF . This moderate increase in lipophilicity is significant for intracellular target engagement applications, where compounds must traverse the cell membrane to access cytosolic serine hydrolases. The balance between the lipophilic methyl group and the polar nitro/sulfonyl fluoride moieties is designed to maintain aqueous solubility while enhancing passive membrane permeability, an important consideration for live-cell ABPP experiments where PMSF's limited membrane permeability often necessitates higher working concentrations (0.1–1 mM) [2].

Lipophilicity (clogP)
Class-level inference
Predicted clogP ~1.8–2.0
ΔclogP +0.5–0.8 vs. PMSF; +0.3–0.5 vs. des-methyl analog
May support enhanced passive membrane permeability for intracellular ABPP
Group contribution estimate; experimental logP validation pending
Cellular permeability Lipophilicity (clogP) Intracellular target engagement

SuFEx Synthetic Accessibility via Sulfonyl Chloride Precursor

The target compound can be synthesized via sulfur(VI) fluoride exchange (SuFEx) chemistry, a modular click-chemistry approach that proceeds under ambient conditions with short reaction times. Comparative synthetic route analysis indicates that SuFEx-based synthesis achieves yields of 85–95% in under 1 hour at ambient temperature, compared to 60–75% for traditional nucleophilic fluorination methods requiring anhydrous conditions and elevated temperatures (60–80°C) . Lewis acid-catalyzed methods achieve 70–90% yields but require 12–24 hours and have limited substrate scope . The SuFEx route is particularly advantageous for the 3-methyl-4-nitrophenyl scaffold because the electron-withdrawing nitro group at the para position enhances the electrophilicity of the sulfur(VI) center, facilitating the fluoride exchange step [1]. The corresponding sulfonyl chloride precursor, (3-methyl-4-nitrophenyl)methanesulfonyl chloride (CAS not independently verified; MW 249.68), is commercially available as a synthetic intermediate, enabling straightforward access to the fluoride analog via KF or KHF₂ treatment .

SuFEx synthetic access
Supporting evidence
SuFEx: 85–95% yield,
vs. nucleophilic fluorination 60–75%, 60–80°C, anhydrous
High-yield, scalable route from commercial sulfonyl chloride precursor
Mild conditions reduce thermal byproduct risk; supports batch consistency
Sulfur(VI) fluoride exchange (SuFEx) Click chemistry Scalable synthesis

Optimal Research and Procurement Scenarios


ABPP of Serine Hydrolases Requiring Intermediate Warhead Reactivity

For ABPP workflows targeting serine hydrolases where PMSF (k ~250 M⁻¹ s⁻¹) [1] provides insufficient labeling efficiency and para-nitro-only analogs (predicted k ~2,150 M⁻¹ s⁻¹) risk excessive promiscuity, (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride offers a predicted intermediate second-order rate constant of approximately 1,775 M⁻¹ s⁻¹ based on Hammett analysis (Σσ = +0.71; 7.1-fold over PMSF) [2]. This intermediate reactivity profile makes it suitable for selectively enriching serine hydrolases of moderate nucleophilicity from complex proteomes, where both under-labeling (false negatives with PMSF) and over-labeling (false positives with highly electrophilic probes) must be minimized. The intrinsic para-nitrophenyl chromophore enables direct HPLC-UV quantification of probe concentration and reaction progress without derivatization, facilitating rigorous kinetic characterization .

Covalent Fragment-Based Drug Discovery for Deep-Pocket Serine Hydrolases

The para-nitro substitution pattern of the target compound produces an extended linear molecular geometry incompatible with intramolecular hydrogen bonding to the –SO₂F warhead, in contrast to ortho-nitro positional isomers which exhibit bent geometries due to intramolecular H-bonding [1]. This extended geometry is predicted to favor engagement of serine hydrolases with deep, narrow active-site pockets where the para-substituted aryl ring can penetrate without steric clash. Procurement of the para-nitro isomer specifically—rather than the ortho-nitro isomer (CAS 2228155-85-7)—is essential for fragment screens targeting enzymes such as hormone-sensitive lipase, dipeptidyl peptidases, or certain carboxylesterases with sterically constrained active sites. The 3-methyl group provides additional lipophilicity (ΔclogP ≈ +0.5 vs. PMSF) to support passive membrane permeability for intracellular target engagement in live-cell fragment screening [2].

SuFEx-Derived Probe Library Synthesis from Commercial Precursor

The corresponding sulfonyl chloride, (3-methyl-4-nitrophenyl)methanesulfonyl chloride (MW 249.68), is commercially available and enables straightforward conversion to the sulfonyl fluoride via SuFEx chemistry in 85–95% yield under ambient conditions in under 1 hour [1]. This high-yielding, mild transformation supports the rapid generation of derivative libraries for structure-activity relationship (SAR) studies. The para-nitro group enhances the electrophilicity of the sulfur(VI) center, accelerating the SuFEx fluoride exchange compared to non-nitrated analogs [2]. Researchers can leverage this reactivity for one-pot, multi-component SuFEx reactions to generate sulfonamide, sulfonate ester, or sulphone probe libraries from a single commercial precursor, streamlining medicinal chemistry workflows compared to multi-step syntheses required for less electrophilic scaffolds.

Negative Control for Ortho-Nitro Sulfonyl Fluoride Antibacterial Screening

Ortho-nitro aromatic sulfonyl fluorides have been identified as a novel pharmacophore with antibacterial activity against drug-resistant pathogens including MRSA and multidrug-resistant Acinetobacter baumannii (MIC range 0.66–42 µg/mL) [1]. (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride, with its nitro group at the para rather than ortho position, is predicted to lack the intramolecular hydrogen-bonding geometry essential for the antibacterial pharmacophore, making it a structurally matched negative control for antibacterial screening. Its similar molecular weight (233.22 vs. 233.22 for the ortho-nitro isomer), comparable clogP, and identical warhead chemistry—differing only in nitro group position—make it an ideal control compound for validating that observed antibacterial activity is ortho-nitro-dependent rather than attributable to non-specific sulfonyl fluoride electrophilicity or nitro group toxicity [2].

Application
Selection Property
Validation Focus
Serine hydrolase ABPP
Intermediate warhead reactivity (predicted 7.1-fold over PMSF, below para-nitro-only analog)
Labeling selectivity in complex proteomes; direct chromophoric quantification
Covalent fragment screening for deep-pocket serine hydrolases
Para-nitro extended linear geometry; no intramolecular H-bond
Target engagement in sterically constrained active sites
SuFEx-derived probe library synthesis
Commercial sulfonyl chloride precursor; mild SuFEx transformation
Batch-to-batch consistency; SAR expansion
Negative control for ortho-nitro antibacterial screening
Para-nitro positional isomer (lacks ortho-nitro intramolecular H-bond geometry)
Ortho-nitro-dependent activity validation; non-specific electrophilicity control
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